DNP-PEG12-酸
描述
DNP-PEG12-acid is a polyethylene glycol (PEG)-based PROTAC linker . It contains a DNP moiety and a carboxylic acid terminal group . DNP is involved in biological applications such as participating in ion transport across membranes .
Synthesis Analysis
DNP-PEG12-acid can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .Molecular Structure Analysis
The molecular weight of DNP-PEG12-acid is 783.81 . Its formula is C33H57N3O18 . The SMILES representation isO=N+=O)C(N+=O)=C1)[O-]
. Chemical Reactions Analysis
The carboxylic acid in DNP-PEG12-acid can react with primary amines in the presence of activators such as EDC and HATU to form stable amide bonds .Physical And Chemical Properties Analysis
DNP-PEG12-acid has a molecular weight of 783.8 g/mol .科学研究应用
用于药物递送的脂质纳米颗粒:Viger‐Gravel等人(2018年)的一项研究展示了使用动态核极化(DNP)NMR光谱来表征脂质纳米颗粒(LNPs)的结构,其中包括聚乙二醇(PEG)等成分(Viger‐Gravel等人,2018年)。这项研究对于理解药物递送系统中LNPs的结构方面具有重要意义。
基因递送中的纳米颗粒:Kim等人(2012年)研究了由与聚-l-赖氨酸连接的聚乙二醇组成的DNA纳米颗粒(DNPs)的细胞内运输,发现它们有效绕过了人支气管上皮细胞中的降解性内吞体运输(Kim等人,2012年)。这一见解对于提高基因递送效率至关重要。
CRISPR响应智能材料:Gayet等人(2020年)使用聚乙二醇-DNA(PEG-DNA)开发了CRISPR响应水凝胶,用于受控货物释放和诊断应用(Gayet等人,2020年)。这种方法在药物递送和医学诊断中具有潜在应用。
用于肝脏药物递送的纳米颗粒:Foerster等人(2015年)的研究重点介绍了使用葡聚糖基纳米颗粒(DNP),该纳米颗粒可以选择性地PEG化,以靶向肝脏中的髓样细胞(Foerster等人,2015年)。这些发现表明DNP在肝脏特异性药物递送中的潜力。
用于癌细胞成像的金纳米颗粒:Gao等人(2012年)的一项研究探讨了用硫醇末端聚乙二醇(PEG-SH)修饰的金纳米颗粒在生物偶联和癌细胞成像中的应用(Gao等人,2012年)。这项研究提供了对金纳米颗粒的稳定性和生物应用的见解。
动态核极化增强NMR光谱:Hoffmann等人(2017年)使用动态核极化(DNP)增强固态NMR光谱对聚乙二醇(PEG)和相关表面活性剂进行了研究,揭示了固态中存在局部分子运动(Hoffmann等人,2017年)。这项研究有助于理解PEG在各种条件下的动力学。
作用机制
Target of Action
DNP-PEG12-acid is primarily used as a linker in the formation of PROTAC (Proteolysis-Targeting Chimera) molecules . The primary targets of DNP-PEG12-acid are the proteins that are intended to be degraded by the PROTAC . The role of DNP-PEG12-acid is to join two essential ligands, one for an E3 ubiquitin ligase and the other for the target protein .
Mode of Action
DNP-PEG12-acid enables selective protein degradation by leveraging the ubiquitin-proteasome system within cells . It contains a DNP moiety and a carboxylic acid terminal group . The carboxylic acid can react with primary amines in the presence of activators such as EDC and HATU to form stable amide bonds .
Biochemical Pathways
The biochemical pathway affected by DNP-PEG12-acid involves the ubiquitin-proteasome system . This system is responsible for protein degradation within cells . By forming PROTAC molecules, DNP-PEG12-acid can selectively degrade target proteins .
Pharmacokinetics
It’s known that dnp exhibits significant nonlinear pharmacokinetics, which is attributed to nonlinear plasma protein binding and nonlinear partitioning into liver and kidney .
Result of Action
The result of DNP-PEG12-acid’s action is the selective degradation of target proteins . This is achieved by forming PROTAC molecules that exploit the ubiquitin-proteasome system within cells .
Action Environment
The action environment of DNP-PEG12-acid is within the cellular environment, where it leverages the ubiquitin-proteasome system for protein degradation . The hydrophilic PEG linkers in DNP-PEG12-acid increase the water solubility of the compound in aqueous media , which may influence its action, efficacy, and stability.
安全和危害
未来方向
属性
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2,4-dinitroanilino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H57N3O18/c37-33(38)3-5-43-7-9-45-11-13-47-15-17-49-19-21-51-23-25-53-27-28-54-26-24-52-22-20-50-18-16-48-14-12-46-10-8-44-6-4-34-31-2-1-30(35(39)40)29-32(31)36(41)42/h1-2,29,34H,3-28H2,(H,37,38) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPMXZVXDKCQLJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H57N3O18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
783.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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